1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H11Cl4N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its benzodiazole structure, which is a fused ring system containing both benzene and diazole rings, and the presence of chlorine atoms at the 5 and 6 positions.
Mechanism of Action
Target of Action
The primary targets of 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Based on the wide range of activities exhibited by imidazole derivatives, it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution in the body.
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Chlorination: The benzodiazole core is then chlorinated at the 5 and 6 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated benzodiazole is then reacted with ethylamine to introduce the ethan-1-amine group.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzodiazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: Similar structure with a methoxy group instead of chlorine atoms.
1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.
Uniqueness
1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ethan-1-amine group. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3.2ClH/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9;;/h2-4H,12H2,1H3,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPTWDUHEXVXHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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